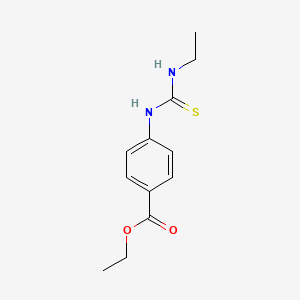
Ethyl 4-(ethylthiocarbamoylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(ethylthiocarbamoylamino)benzoate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethylthiocarbamoylamino group attached to a benzoate moiety. Its molecular formula is C12H16N2O2S, and it is often studied for its potential biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(ethylthiocarbamoylamino)benzoate typically involves a multi-step process. One common method includes the following steps:
Alkylation: The starting material, 4-aminobenzoic acid, undergoes alkylation to introduce the ethyl group.
Esterification: The intermediate product is then esterified to form the ethyl ester of 4-aminobenzoic acid.
Thiocarbamoylation: Finally, the esterified product is reacted with ethyl isothiocyanate to introduce the ethylthiocarbamoylamino group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs continuous-flow synthesis techniques to enhance yield and efficiency. These methods are characterized by their high total yields, mild reaction conditions, and simple operations .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-(ethylthiocarbamoylamino)benzoate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the thiocarbamoyl group into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzoate derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-(ethylthiocarbamoylamino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
Ethyl 4-(ethylthiocarbamoylamino)benzoate can be compared with other similar compounds, such as:
Benzocaine: A local anesthetic with a similar benzoate structure but different functional groups.
Procaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Tetracaine: A more potent local anesthetic with a similar benzoate core but different substituents.
Uniqueness: this compound is unique due to its specific ethylthiocarbamoylamino group, which imparts distinct chemical and biological properties compared to other benzoate derivatives .
Comparación Con Compuestos Similares
- Benzocaine
- Procaine
- Tetracaine
- Butamben
- Declopramide
- Metoclopramide
This comprehensive overview highlights the significance of ethyl 4-(ethylthiocarbamoylamino)benzoate in various scientific and industrial applications. Its unique chemical structure and diverse reactivity make it a valuable compound for further research and development.
Propiedades
Número CAS |
19340-42-2 |
|---|---|
Fórmula molecular |
C12H16N2O2S |
Peso molecular |
252.33 g/mol |
Nombre IUPAC |
ethyl 4-(ethylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C12H16N2O2S/c1-3-13-12(17)14-10-7-5-9(6-8-10)11(15)16-4-2/h5-8H,3-4H2,1-2H3,(H2,13,14,17) |
Clave InChI |
WIGNKAZCTOXTLY-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=S)NC1=CC=C(C=C1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



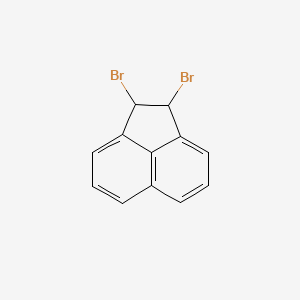
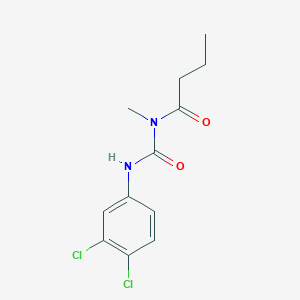


![N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine](/img/structure/B11953319.png)
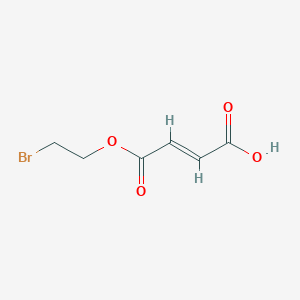
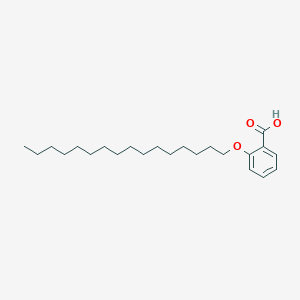
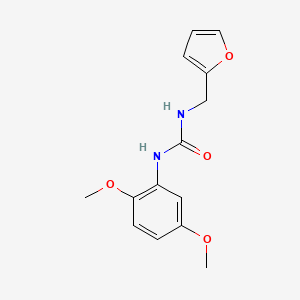

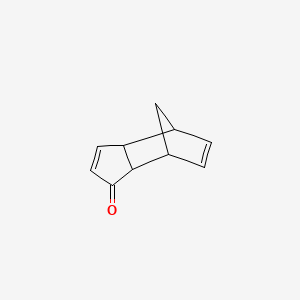
![N-(diphenylmethyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B11953363.png)
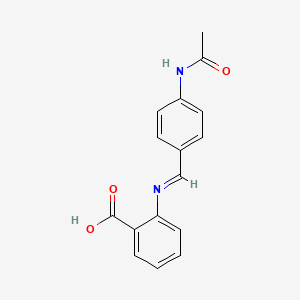
![N'-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide](/img/structure/B11953376.png)
